N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Acetamide Formation: The final step involves the reaction of the thiazole derivative with 4-(methylsulfonyl)phenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the phenyl groups can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thiazole compounds.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole: Basic structure with diverse biological activities.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Phenylthiazole: Often used in medicinal chemistry for drug development.
Uniqueness
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to the combination of its thiazole core with benzoyl and methylsulfonylphenyl groups, which may confer specific biological activities and chemical properties not found in simpler thiazole derivatives.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S2/c1-33(30,31)20-14-12-17(13-15-20)16-21(28)26-25-27-22(18-8-4-2-5-9-18)24(32-25)23(29)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXEJPRBACTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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